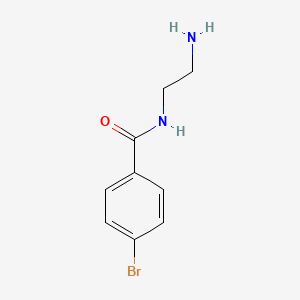

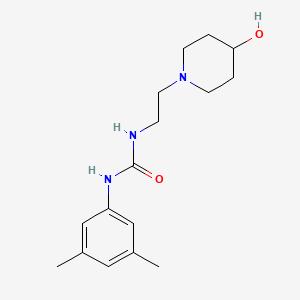

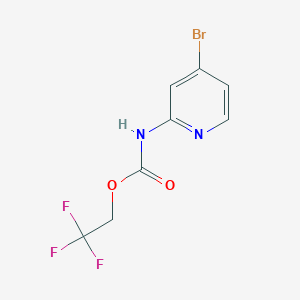

N-(2-aminoethyl)-4-bromobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

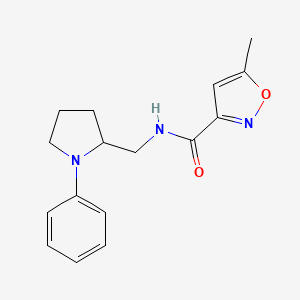

N-(2-aminoethyl)-4-bromobenzamide is a compound that can be associated with various research areas, including the synthesis of novel bioreductive drugs, crystallography, spectroscopy, coordination chemistry, and the creation of new materials for potential pharmaceutical applications. Although the provided papers do not directly discuss this compound, they offer insights into related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves acylation and catalytic hydrogenation processes. For instance, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was achieved by acylation of 3-(2-hydroxyethyl)sulfonylaniline with 4-nitrobenzoyl chloride, followed by catalytic hydrogenation using Raney Ni as a catalyst . Similar methods could potentially be applied to synthesize this compound, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

Crystallographic studies of related compounds, such as N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, reveal that these compounds can exist in multiple polymorphic forms with distinct crystal structures. The crystal structures are often stabilized by hydrogen bonds between the amide groups, which can form belts of molecules along certain crystallographic axes . These insights into the molecular packing and hydrogen bonding patterns could be relevant when considering the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzene ring. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide shows that electron-affinic substituents such as nitro groups can undergo enzymatic reduction to amines or hydroxylamines . This suggests that the bromo substituent in this compound may also affect its reactivity, particularly in reductive conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized using various spectroscopic techniques. Studies on N-unsubstituted 2-aminobenzamides have shown that the rotation of the C(O)–NH2 bond can lead to non-equivalence of the amide protons, as observed in 1H-NMR spectra. Additionally, X-ray diffraction (XRD) studies have highlighted the ability of the amide unit to participate in intermolecular hydrogen bonding . These findings are relevant when considering the physical and chemical properties of this compound, as similar intramolecular and intermolecular interactions may be present.

科学的研究の応用

1. Structural Analysis in Chemistry

N-(2-aminoethyl)-4-bromobenzamide has been studied for its crystal structure properties. Yasuoka, Kasai, and Kakudo (1969) conducted a crystal structure analysis of a similar compound, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, using X-ray techniques. They identified two crystalline polymorphs, both belonging to the monoclinic system, with differences observed between the molecules in the two polymorphs (Yasuoka, Kasai, & Kakudo, 1969).

2. Synthesis of Quinazolinones

Lanting Xu, Yongwen Jiang, and D. Ma (2012) described the synthesis of 3-substituted quinazolinones via Cu-catalyzed aryl amidation. In this process, N-substituted o-bromobenzamides, like this compound, are coupled with formamide at 80°C, resulting in the direct formation of quinazolinones (Xu, Jiang, & Ma, 2012).

3. Spectroscopic Studies

Mphahlele et al. (2017) conducted spectroscopic (1H-NMR, UV-Vis, FT-IR, and FT-Raman) and X-ray crystallographic studies on the structures of mono- and dihalogenated N-unsubstituted 2-aminobenzamides. Their research revealed insights into intramolecular hydrogen bonds and the rotational hindrance of the C(O)–NH2 single bond, which can be relevant to compounds like this compound (Mphahlele et al., 2017).

4. Development of Adsorbents

Rahman and Nasir (2019) explored the use of a similar compound, N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide, impregnated in hydrous zirconium oxide for removing Ni(II) from aqueous solutions. This study demonstrates the potential of derivatives of this compound in environmental applications, particularly in water treatment (Rahman & Nasir, 2019).

5. Antiviral Research

Ji et al. (2013) synthesized a series of N-phenylbenzamide derivatives, including compounds structurally related to this compound, and evaluated their anti-enterovirus 71 activities. This indicates the potential of this compound derivatives in antiviral drug development (Ji et al., 2013).

作用機序

Target of Action

Similar compounds such as n-(2-aminoethyl)-3-aminopropyltrimethoxysilane have been found to interact with proteins like carbonic anhydrase 2 .

Mode of Action

It’s likely that it interacts with its targets through non-covalent interactions, similar to other n-(2-aminoethyl) derivatives .

Biochemical Pathways

N-(2-aminoethyl) derivatives are often used in the synthesis of various polyhedral silsesquioxanes, which can affect a variety of biochemical processes .

Result of Action

Similar compounds have been used for intracellular labeling and neuronal tracing studies, suggesting potential applications in cellular biology .

Action Environment

Similar compounds have been found to be stable under a variety of conditions, suggesting that n-(2-aminoethyl)-4-bromobenzamide may also exhibit stability across different environments .

特性

IUPAC Name |

N-(2-aminoethyl)-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZZZOYVGVVJEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152535-04-1 |

Source

|

| Record name | N-(2-aminoethyl)-4-bromobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B3012816.png)

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3012833.png)

![N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3012835.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3012837.png)